

# Application Notes and Protocols for AZD6738 (Ceralasertib) in Humanized Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZ617

Cat. No.: B1192220

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZD6738, also known as Ceralasertib, is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.<sup>[1][2][3]</sup> ATR is a critical component of the DNA damage response (DDR) pathway, playing a key role in cell cycle checkpoint control and DNA repair.<sup>[3]</sup> In tumor cells with existing defects in other DDR pathways, such as those with ATM deficiency, inhibition of ATR can lead to synthetic lethality, making it a promising therapeutic strategy.<sup>[4][5]</sup> Humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, provide a powerful *in vivo* platform to evaluate the efficacy and immune-modulatory effects of anti-cancer agents like AZD6738 in a human-relevant context.

These application notes provide a comprehensive overview and detailed protocols for the utilization of AZD6738 in humanized mouse models for preclinical anti-cancer studies.

## Mechanism of Action

AZD6738 is an ATP-competitive inhibitor of the ATR serine/threonine protein kinase.<sup>[1]</sup> By inhibiting ATR, AZD6738 prevents the phosphorylation of its downstream targets, including CHK1. This abrogation of the G2/M cell cycle checkpoint leads to premature mitotic entry of cells with damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis.<sup>[6]</sup> This

mechanism is particularly effective in cancer cells with a high degree of replication stress or deficiencies in other DNA repair pathways, such as ATM.[4][5]

#### Signaling Pathway of AZD6738 Action



[Click to download full resolution via product page](#)

Caption: AZD6738 inhibits ATR, leading to mitotic catastrophe.

## Data Presentation: In Vivo Efficacy of AZD6738

The following tables summarize representative quantitative data from preclinical studies of AZD6738 in mouse models. While these studies did not exclusively use humanized mice, they provide a strong basis for dose selection and expected outcomes.

Table 1: AZD6738 Monotherapy in Xenograft Models

| Cancer Type                    | Mouse Model | AZD6738 Dose | Dosing Schedule | Outcome                             | Reference |
|--------------------------------|-------------|--------------|-----------------|-------------------------------------|-----------|
| Gastric Cancer (ATM-deficient) | Nude Mice   | 50 mg/kg     | Daily, Oral     | Significant tumor growth inhibition | [4]       |
| Colorectal Cancer              | Nude Mice   | 50 mg/kg     | Daily, Oral     | Tumor growth inhibition             | [7]       |

Table 2: AZD6738 Combination Therapy in Xenograft Models

| Cancer Type           | Mouse Model | Combination Agent     | AZD6738 Dose           | Dosing Schedule                  | Outcome                            | Reference |
|-----------------------|-------------|-----------------------|------------------------|----------------------------------|------------------------------------|-----------|
| NSCLC (ATM-deficient) | Nude Mice   | NSC 119875            | 50 mg/kg               | Oral                             | Rapid tumor regression             | [7]       |
| Colorectal Cancer     | Nude Mice   | Irinotecan (20 mg/kg) | 12.5 mg/kg or 50 mg/kg | Oral, see reference for schedule | Tolerated with anti-tumor activity | [3]       |
| Solid Tumors          | NSG Mice    | Radiation (2 Gy)      | Not specified          | Oral                             | Significant delayed tumor growth   | [6]       |

## Experimental Protocols

### Protocol 1: Generation of Humanized Mice with a Human Immune System

This protocol describes the generation of humanized mice by engrafting human CD34+ hematopoietic stem cells (HSCs) into immunodeficient mice.

#### Materials:

- Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG™ mice)
- Cryopreserved human CD34+ HSCs
- Sterile PBS
- Sublethal irradiation source (optional but recommended)

#### Procedure:

- Preconditioning (Optional): To enhance engraftment, sublethally irradiate recipient mice (e.g., 100-250 cGy) 24 hours prior to HSC injection.
- HSC Preparation: Thaw cryopreserved human CD34+ HSCs rapidly in a 37°C water bath. Wash the cells with sterile PBS to remove cryoprotectant. Resuspend the cells in sterile PBS at a concentration of 1-2 x 10<sup>5</sup> cells per 100 µL.
- HSC Injection: Inject 100 µL of the cell suspension (1-2 x 10<sup>5</sup> cells) into each mouse via the tail vein.
- Engraftment Period: Allow 12-16 weeks for the human immune system to reconstitute.
- Monitoring Engraftment: At 12 weeks post-injection, collect peripheral blood from the mice and perform flow cytometry to assess the percentage of human CD45+ cells to confirm successful engraftment.

#### Protocol 2: Engraftment of Patient-Derived Xenografts (PDX) in Humanized Mice

This protocol details the implantation of human tumor tissue into established humanized mice.

#### Materials:

- Humanized mice (from Protocol 1)

- Fresh, sterile patient-derived tumor tissue
- Sterile PBS or RPMI medium
- Surgical instruments (scalpels, forceps)
- Matrigel (optional)

**Procedure:**

- **Tumor Tissue Preparation:** On a sterile surface, mince the fresh tumor tissue into small fragments (approximately 2-3 mm<sup>3</sup>).
- **Surgical Implantation:** Anesthetize the humanized mouse. Make a small incision in the skin over the flank. Create a subcutaneous pocket using blunt dissection.
- **PDX Implantation:** Place one tumor fragment into the subcutaneous pocket. The tumor fragment can be mixed with Matrigel to support initial growth.
- **Wound Closure:** Close the incision with surgical clips or sutures.
- **Tumor Growth Monitoring:** Monitor the mice for tumor growth by caliper measurements at least twice a week. Tumors are typically established when they reach a volume of 100-200 mm<sup>3</sup>.

**Protocol 3: Administration of AZD6738 and Efficacy Evaluation**

This protocol outlines the treatment of tumor-bearing humanized mice with AZD6738 and the subsequent evaluation of its anti-tumor efficacy.

**Materials:**

- Tumor-bearing humanized mice (from Protocol 2)
- AZD6738 (Ceralasertib)
- Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

- Oral gavage needles
- Calipers

#### Procedure:

- Group Allocation: Once tumors reach the desired size (e.g., 150 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Drug Preparation: Prepare AZD6738 in the appropriate vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse).
- Drug Administration: Administer AZD6738 (e.g., 50 mg/kg) or vehicle control to the respective groups via oral gavage daily.
- Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width<sup>2</sup>)/2.
- Body Weight Monitoring: Monitor the body weight of the mice twice weekly as an indicator of toxicity.
- Endpoint: Continue treatment for the planned duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry, western blotting).

#### Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for testing AZD6738 in humanized mice.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AZD6738 [openinnovationastrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD6738, A Novel Oral Inhibitor of ATR, Induces Synthetic Lethality with ATM Deficiency in Gastric Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD6738 (Ceralasertib) in Humanized Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1192220#how-to-use-az617-in-humanized-mouse-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)